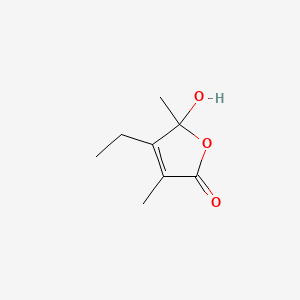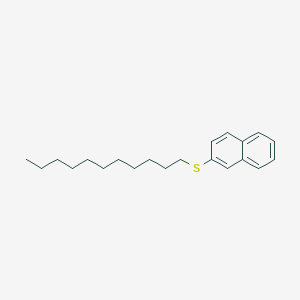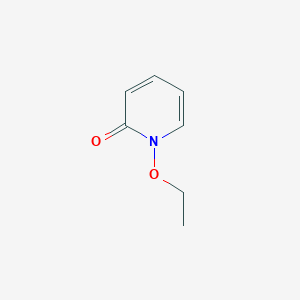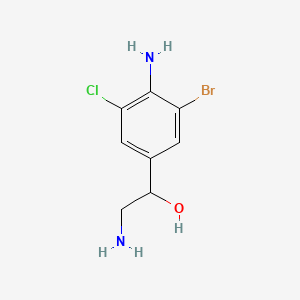![molecular formula C14H12S B14660109 2-Ethylnaphtho[1,2-B]thiophene CAS No. 51925-26-9](/img/structure/B14660109.png)
2-Ethylnaphtho[1,2-B]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylnaphtho[1,2-B]thiophene is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The compound this compound is characterized by the presence of an ethyl group attached to the naphtho[1,2-B]thiophene structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylnaphtho[1,2-B]thiophene can be achieved through various methods. One common approach involves the cyclization of naphthalene derivatives with sulfur-containing reagents. For instance, the Paal-Knorr synthesis is a well-known method for preparing thiophene derivatives, including this compound . This reaction typically involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide (P4S10) under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Ethylnaphtho[1,2-B]thiophene undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, thioether derivatives
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
2-Ethylnaphtho[1,2-B]thiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethylnaphtho[1,2-B]thiophene and its derivatives involves interactions with specific molecular targets and pathways. For example, in biological systems, these compounds may inhibit enzymes or modulate receptor activity, leading to therapeutic effects . The exact mechanism can vary depending on the specific derivative and its target.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: An aromatic compound with a similar structure but lacks the ethyl group.
Thiophene: The parent compound of the thiophene family, with a simpler structure.
Naphtho[2,1-B]thiophene: Another naphtho-thiophene derivative with a different ring fusion pattern.
Uniqueness
2-Ethylnaphtho[1,2-B]thiophene is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties.
Properties
CAS No. |
51925-26-9 |
|---|---|
Molecular Formula |
C14H12S |
Molecular Weight |
212.31 g/mol |
IUPAC Name |
2-ethylbenzo[g][1]benzothiole |
InChI |
InChI=1S/C14H12S/c1-2-12-9-11-8-7-10-5-3-4-6-13(10)14(11)15-12/h3-9H,2H2,1H3 |
InChI Key |
FWYRKNFACBNVAX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(S1)C3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[5-(4-Methylphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14660057.png)








![1-Chloro-4-({4-[(4-methylphenyl)sulfanyl]but-2-yn-1-yl}oxy)benzene](/img/structure/B14660120.png)


